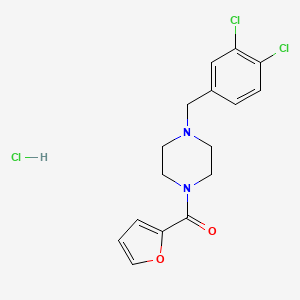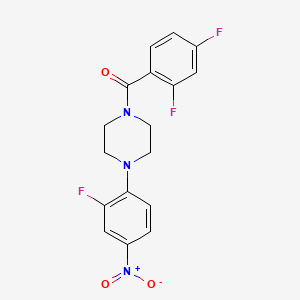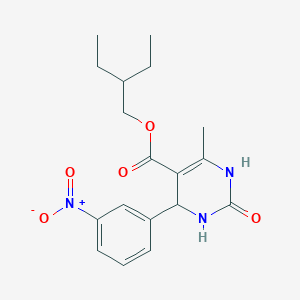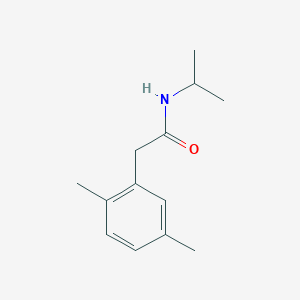
1-(2-methylpentanoyl)indoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-methylpentanoyl)indoline, also known as Methylpentanoic Acid Indole, is a chemical compound that belongs to the indole family. It is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience.
Mécanisme D'action
The mechanism of action of 1-(2-methylpentanoyl)indoline involves the modulation of the sigma-1 receptor. The compound binds to the receptor and regulates its activity, leading to the activation of various downstream signaling pathways. The activation of the sigma-1 receptor has been shown to have neuroprotective effects and can improve cognitive function in animal models of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine. The compound has also been shown to have anti-inflammatory and antioxidant effects, which can protect neuronal cells from damage and improve their survival.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1-(2-methylpentanoyl)indoline is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the receptor's function and activity. The compound has also been shown to have low toxicity and can be easily synthesized in the laboratory. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer to animal models.
Orientations Futures
The potential applications of 1-(2-methylpentanoyl)indoline in medicinal chemistry and neuroscience are vast, and several future directions can be explored. One direction is to investigate the compound's potential therapeutic applications in other neurological disorders, such as multiple sclerosis and epilepsy. Another direction is to develop more efficient synthesis methods to improve the yield and purity of the compound. Additionally, the development of novel analogs of this compound can be explored to improve its pharmacological properties and efficacy.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry and neuroscience. The compound's high affinity for the sigma-1 receptor and its neuroprotective effects make it a promising candidate for the development of new therapies for neurological disorders. Further research is needed to fully understand the compound's mechanism of action and to explore its potential applications in other fields.
Méthodes De Synthèse
The synthesis of 1-(2-methylpentanoyl)indoline involves the reaction of indole with 2-methylpentanoic acid in the presence of a catalyst. The reaction is carried out under specific conditions to achieve high yields and purity. The synthesis method has been optimized and modified to improve the efficiency of the process, and several variations of the method have been reported in the literature.
Applications De Recherche Scientifique
1-(2-methylpentanoyl)indoline has been extensively studied for its potential applications in medicinal chemistry and neuroscience. It has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes, including neuroprotection, cell survival, and neurotransmitter release. The compound has been investigated for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.
Propriétés
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-methylpentan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-3-6-11(2)14(16)15-10-9-12-7-4-5-8-13(12)15/h4-5,7-8,11H,3,6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAFRBJRXKWHSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)N1CCC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-bromo-6-ethoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4954570.png)



![10-(3-nitrophenyl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B4954586.png)
![ethyl 3-(3-methoxybenzyl)-1-[(methylthio)acetyl]-3-piperidinecarboxylate](/img/structure/B4954587.png)
![1-(3-chlorophenyl)-4-{1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-3-piperidinyl}piperazine](/img/structure/B4954593.png)
![ethyl 2-{[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}propanoate](/img/structure/B4954597.png)
![N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methyl-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4954616.png)
![2-(3-chlorophenyl)-5,10-diiodo-1H-phenanthro[9,10-d]imidazole](/img/structure/B4954643.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-[(3-isopropyl-5-isoxazolyl)methyl]-5-methoxybenzamide](/img/structure/B4954662.png)



